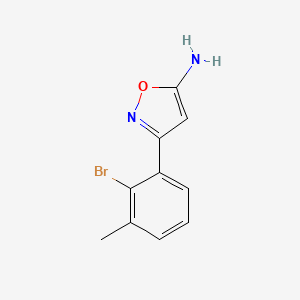![molecular formula C13H14BrN3O2 B13700105 2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine](/img/structure/B13700105.png)
2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine is a complex organic compound with a unique structure that includes an amino group, a bromine atom, a methoxybenzyl group, and a methylpyrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a pyrazine derivative, followed by the introduction of the methoxybenzyl group through an etherification reaction. The amino group is then introduced via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Applications De Recherche Scientifique
2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and bromine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The methoxybenzyl group may also contribute to the compound’s overall activity by affecting its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-chloro-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine
- 2-Amino-6-fluoro-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine
- 2-Amino-6-iodo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine
Uniqueness
2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Propriétés
Formule moléculaire |
C13H14BrN3O2 |
|---|---|
Poids moléculaire |
324.17 g/mol |
Nom IUPAC |
6-bromo-3-[(4-methoxyphenyl)methoxy]-5-methylpyrazin-2-amine |
InChI |
InChI=1S/C13H14BrN3O2/c1-8-11(14)17-12(15)13(16-8)19-7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H2,15,17) |
Clé InChI |
RVRYXCVJFSZABK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)OCC2=CC=C(C=C2)OC)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole](/img/structure/B13700087.png)


